N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide

Description

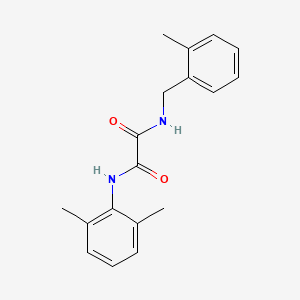

N1-(2,6-Dimethylphenyl)-N2-(2-methylbenzyl)oxalamide is a substituted oxalamide derivative characterized by two aromatic substituents: a 2,6-dimethylphenyl group at the N1 position and a 2-methylbenzyl group at the N2 position (Figure 1). The methyl groups at the ortho positions of the phenyl rings introduce steric hindrance, which may influence molecular conformation, hydrogen bonding (HB) capacity, and intermolecular interactions.

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-7-4-5-10-15(12)11-19-17(21)18(22)20-16-13(2)8-6-9-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPNQVRBNDUPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 2,6-dimethylaniline with 2-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

- Dissolve 2,6-dimethylaniline and 2-methylbenzylamine in anhydrous dichloromethane.

- Slowly add oxalyl chloride to the reaction mixture while maintaining the temperature below 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methyl groups on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Thermodynamic and Hydrogen Bonding Properties

Evidence from thermodynamic studies on structurally analogous oxalamides reveals critical differences in HB behavior and solvent interactions:

- Compound 2 (N1,N2-bis(2-nitrophenyl)oxalamide) exhibits ΔH° and ΔS° values comparable to ethyl N-phenyloxalamate, indicating the absence of intramolecular HB with the ortho-carbonyl moiety . This results in higher enthalpy and entropy changes due to solvent interactions and disrupted intramolecular bonds.

- N1-(2,6-Dimethylphenyl)-N2-(2-methylbenzyl)oxalamide likely shares similar HB characteristics with Compound 2 due to steric hindrance from the ortho-methyl groups, which may prevent intramolecular HB formation. This contrasts with Compound 3 (undisclosed structure), which exhibits a stronger three-centered HB network than N1,N2-bis(2-nitrophenyl)oxalamide .

Table 1: Thermodynamic Parameters of Oxalamide Derivatives

Structural Analogues in Agrochemicals

lists chloroacetamide herbicides (e.g., metazachlor, dimethachlor) with a 2,6-dimethylphenyl group but distinct amide substituents. These compounds highlight the role of the aromatic moiety in binding to biological targets:

- The oxalamide backbone in the target compound may reduce herbicidal activity compared to chloroacetamides but could enhance selectivity for non-agrochemical applications (e.g., enzyme inhibition).

Table 3: Substituent Effects on Bioactivity

| Compound | Core Structure | Key Substituents | Primary Use |

|---|---|---|---|

| Metazachlor | Chloroacetamide | 2,6-Dimethylphenyl | Herbicide |

| Target compound | Oxalamide | 2,6-Dimethylphenyl | Undocumented |

Comparison with Fragrance-Related Oxalamides

lists oxalamides with dimethoxybenzyl and pyridyl-ethyl groups (e.g., N1-(2,3-dimethoxybenzyl)-N2-(2-pyridylethyl)oxalamide). These compounds differ from the target in:

- Polarity : Methoxy and pyridyl groups increase polarity, enhancing solubility in aqueous matrices compared to the target’s methyl groups.

- Applications : Polar analogs are suited for fragrances, while the target’s lipophilic profile may favor hydrophobic environments (e.g., lipid-based formulations).

Key Research Findings and Implications

Steric Effects : Ortho-methyl groups in the target compound likely disrupt intramolecular HB, increasing conformational flexibility and solvent interactions .

Metabolic Stability : Methyl substituents may slow oxidative metabolism compared to methoxy analogs, necessitating detailed toxicological studies .

Bioactivity Potential: The oxalamide backbone, combined with aromatic methyl groups, could offer unique binding properties for pharmaceutical or material science applications.

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features two aromatic rings connected by an oxalamide functional group. The synthesis typically involves the reaction of 2,6-dimethylaniline with 2-methylbenzylamine in the presence of oxalyl chloride under anhydrous conditions. The general synthetic route can be summarized as follows:

- Dissolve 2,6-dimethylaniline and 2-methylbenzylamine in anhydrous dichloromethane.

- Add oxalyl chloride slowly while maintaining a temperature below 0°C.

- Stir the mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the product through recrystallization or column chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation or inflammation.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways related to cancer progression or microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism by which it exerts this effect is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The antiproliferative effects are quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Preliminary data suggests that this compound has promising IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.00 | Induces apoptosis |

| MDA-MB-231 | 4.50 | Inhibits proliferation |

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against various microorganisms. The findings revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Mechanistic Insights : Research utilizing Western blot analysis has shown that treatment with this compound alters the expression levels of proteins involved in apoptosis and cell cycle regulation, further supporting its role as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.